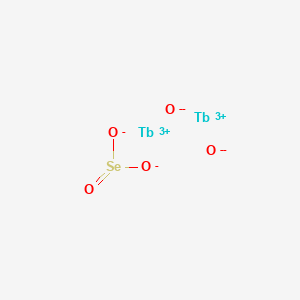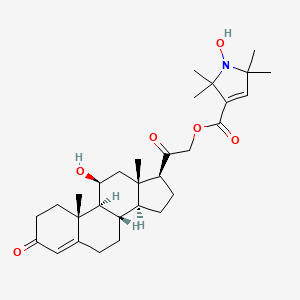
3-Mercapto-3-methyl-1-butanol
Vue d'ensemble
Description
3-Mercapto-3-methyl-1-butanol (3M1B) is a natural compound found in plants and animals. It is an important intermediate in the biosynthesis of many biologically active compounds. It is also used in the synthesis of various pharmaceuticals and agrochemicals. 3M1B is a versatile compound used in a variety of applications, from biochemistry to medicine.
Applications De Recherche Scientifique
1. Brewing and Beer Flavor
3-Mercapto-3-methyl-1-butanol, along with its isomers and related compounds, has been extensively studied in the context of brewing and beer flavor. A body of research has investigated its formation mechanisms, precursors, and impacts on the overall aroma and taste of beer. For example, Noba et al. (2018) explored the identification of precursors of 2-mercapto-3-methyl-1-butanol in beer, a compound responsible for an onion-like off-flavor, finding that 2,3-epoxy-3-methylbutanal (EMB) was a key volatile precursor during the brewing process (Noba, Yako, Sakai, Kobayashi, & Watanabe, 2018). Subsequent studies by the same group further elucidated the formation mechanisms and key enzymatic players involved in this process during beer fermentation (Noba, Kikuchi, Yako, Irie, Kobayashi, & Uemura, 2020).
2. Biofuel Production
Another area of significant research is the potential application of this compound in biofuel production. Connor and Liao (2008) demonstrated the engineering of an Escherichia coli strain for the production of 3-methyl-1-butanol, a compound related to this compound, from glucose. This study highlighted the feasibility of using engineered microorganisms for biofuel production, indicating a promising direction for renewable energy sources (Connor & Liao, 2008).
3. Food Flavor and Preservation
Research has also focused on the role of this compound in food flavor and preservation. Studies on polyfunctional thiols in fresh lager beers by Vermeulen et al. (2006) indicated the presence of related compounds like 2-mercapto-3-methylbutanol, which are crucial for the overall aroma of fermented foods. This research provides insights into how these compounds contribute to food flavors and could inform strategies for flavor enhancement or preservation (Vermeulen, Lejeune, Tran, & Collin, 2006).
4. Quantum Dot Synthesis
In the field of nanotechnology, research by Ma et al. (2013) investigated the use of mercapto acids, closely related to this compound, as capping agents in the synthesis of quantum dots. This study revealed how the molecular structure of these mercapto acids influences the properties of quantum dots, which are critical in various applications, including electronics and medical imaging (Ma, Fang, Bai, & Guo, 2013).
Mécanisme D'action
Target of Action
3-Mercapto-3-methyl-1-butanol, also known as MMB, is a common odorant found in food and cat urine . The primary targets of MMB are the olfactory receptors, which are responsible for the sense of smell. The aromas ascribed to MMB include catty, roasty, broth-like, meaty, and savory, or similar to cooked leeks .
Biochemical Pathways
The biochemical pathways affected by MMB are primarily those involved in olfaction, or the sense of smell. When MMB binds to olfactory receptors, it initiates a signal transduction pathway that results in the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell. The exact details of these pathways are complex and involve a variety of biochemical reactions .
Result of Action
The primary result of MMB’s action is the perception of a specific smell. This is a result of MMB’s interaction with olfactory receptors and the subsequent signal transduction pathways that lead to the generation of a nerve impulse. This impulse is then interpreted by the brain as a specific smell .
Safety and Hazards
Orientations Futures
MMB is a common odorant in food and beverages, including coffee, passionfruit juice, and Sauvignon Blanc wines . It is also found in the urine of leopards and domestic cats, and is considered an important semiochemical in male scent-marking . Therefore, future research could focus on understanding the role of MMB in animal communication and exploring its potential applications in the food and beverage industry.
Analyse Biochimique
Biochemical Properties
3-Mercapto-3-methyl-1-butanol plays a significant role in biochemical reactions due to its unique structure, which includes a primary alcohol group and a tertiary thiol group. These functional groups allow it to interact with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the enzymatic oxidation and metabolic processing of unsaturated fatty acids. The compound can form conjugates with cysteine or glutathione, which are then cleaved by β-lyase during alcoholic fermentation . These interactions are crucial for its role as a semiochemical in scent-marking by male leopards and domestic cats .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways. Additionally, its presence can alter cell signaling pathways, leading to changes in cellular responses. The compound’s impact on cellular metabolism is also significant, as it can influence the levels of various metabolites and the flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in the oxidation of unsaturated fatty acids can modulate their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to changes in its biochemical activity. Additionally, long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, including alterations in metabolic pathways and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as β-lyase, which cleaves its conjugates with cysteine or glutathione. These interactions are crucial for its role in the metabolic processing of unsaturated fatty acids. The compound can also influence metabolic flux and the levels of various metabolites, further highlighting its importance in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within cells can be influenced by these interactions. Understanding its transport and distribution is essential for elucidating its role in various biochemical processes .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for its role in various cellular processes, including metabolic pathways and gene expression .
Propriétés
IUPAC Name |
3-methyl-3-sulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGIJAYTBMFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187870 | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
186.00 °C. @ 730.00 mm Hg | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 10 g/l at 20�C, white petrolatum at <100 g/kg at 20�C, acetone and 95% ethanol at 20�C | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.989 (20°) | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
34300-94-2 | |
| Record name | 3-Mercapto-3-methylbutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34300-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034300942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-3-METHYL-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RF3LN9685 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 3-mercapto-3-methyl-1-butanol in felines?
A1: this compound is a volatile organic compound found in the urine of several feline species. Research suggests it acts as a scent signal, playing a role in communication related to territorial marking and potentially other social interactions [, ]. Studies on domestic cats have shown that this compound is derived from felinine, an amino acid found in their urine, through enzymatic processes [, ].
Q2: How does the production of this compound differ between Iriomote cats and Tsushima leopard cats?
A2: Despite their close genetic relationship, Iriomote cats exhibit significantly higher levels of this compound in their urine compared to Tsushima leopard cats []. Interestingly, both subspecies have similar urinary levels of felinine, the precursor to this compound. This suggests that the difference stems from variations in the catalytic activities of enzymes responsible for breaking down felinine into this compound in each subspecies [].
Q3: Does human saliva affect the concentration of this compound?
A3: Yes, human saliva can significantly reduce the concentration of this compound []. This degradation is attributed to enzymatic activity in saliva, as heat-treated saliva does not show the same effect. The degree of degradation varies depending on individual salivary enzyme activity and the initial concentration of this compound []. This interaction is particularly relevant in understanding the perception of aftertaste, as this compound is an odor-active compound found in certain foods [].
Q4: How does thermal processing impact the concentration of this compound in coffee?
A4: Studies on coffee drinks have shown that thermal processing methods, particularly retort sterilization, can significantly alter the concentration of this compound []. Retort sterilization leads to a decrease in the flavor dilution (FD) factor of this compound, suggesting a reduction in its perceived intensity. This change in concentration contributes to the distinct flavor profile of retort-sterilized coffee compared to unsterilized or UHT-sterilized coffee [].
Q5: Are there analytical techniques to measure this compound?
A5: Yes, Gas Chromatography/Olfactometry (GC/O) is a common method used to identify and quantify this compound in various samples, including food products and biological samples like urine [, ]. This technique separates volatile compounds based on their physical properties and allows for the detection and quantification of individual odorants like this compound based on their retention times and odor profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)



![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)

![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)
![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)

![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)

![5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide](/img/structure/B1210715.png)
![Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate](/img/structure/B1210716.png)